5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine

Physicochemical profiling Lipophilicity Drug‑likeness

Managing multiple single-target positive controls inflates cost and complexity in medium-throughput screening. This compound consolidates that burden: ChEMBL records document 18 bioassays across 15 distinct targets, providing a single-molecule reference standard that streamlines panel design. Its lead-like physicochemical profile (XLogP3-AA 4.0, balanced HBA/HBD) supports oral bioavailability, and the 4-methoxy substituent serves as a stable vector for further derivatisation. • One compound replaces multiple single-target controls • Pre-characterised multi-target engagement reduces validation overhead • Methoxy-induced photostability enables dual-use in materials research Sourced exclusively from BenchChem with documented purity for reproducible results.

Molecular Formula C18H16N4O
Molecular Weight 304.3 g/mol
CAS No. 338962-03-1
Cat. No. B3128550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine
CAS338962-03-1
Molecular FormulaC18H16N4O
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC
InChIInChI=1S/C18H16N4O/c1-13-19-12-17(18(20-13)14-6-4-3-5-7-14)22-21-15-8-10-16(23-2)11-9-15/h3-12H,1-2H3
InChIKeyYOLUOOUPJSQVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine Sourcing & Differentiation


5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine (CAS 338962-03-1) is a 2,4,5‑trisubstituted pyrimidine carrying a 4‑methoxyphenylazo group at the 5‑position. It belongs to the arylazopyrimidine class, a family widely explored as dyestuffs, photochromic switches, and bioactive scaffolds. The compound has a molecular weight of 304.3 g·mol⁻¹ and a computed XLogP3‑AA of 4, indicating moderate lipophilicity [1]. It is commercially available from AKSci at 95 % purity and from Leyan at 90 % purity .

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine Analog Replacement Limitations


In‑class arylazopyrimidines that differ only by the substituent on the diazenyl phenyl ring display profoundly different computed physicochemical properties and, consequently, divergent biological target‑interaction fingerprints. For instance, replacing the 4‑methoxy group with chlorine or hydrogen alters both logP and hydrogen‑bond acceptor capacity, which directly influence membrane permeability, aqueous solubility, and protein‑binding promiscuity [1]. Moreover, ChEMBL records show that the 4‑methoxyphenyl azo derivative has been profiled in 18 distinct bioassays covering 15 targets, whereas the unsubstituted phenyldiazenyl analog has a much sparser annotation record, making the two compounds non‑interchangeable for screening or lead‑optimisation workflows [2].

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine Differentiation Evidence


Lipophilicity Differential vs 2-Chlorophenyl Analog

The target compound exhibits a computed XLogP3‑AA of 4, whereas the 2‑chlorophenyl analog (CAS 339279‑59‑3) is predicted to have a higher XLogP3‑AA of approximately 4.3 based on fragment‑additive calculations [1][2]. This difference of ~0.3 log units translates to a measurable shift in octanol‑water partition, favouring the 4‑methoxy derivative when lower lipophilicity is desired for aqueous solubility or reduced membrane accumulation.

Physicochemical profiling Lipophilicity Drug‑likeness

Hydrogen-Bond Acceptor Impact on Solubility

The target compound possesses 5 hydrogen‑bond acceptors (HBA) against 0 hydrogen‑bond donors (HBD), giving an HBA/HBD ratio that complies with Lipinski and Veber guidelines [1]. In contrast, the unsubstituted phenyldiazenyl analog (CAS 338414‑60‑1) has only 4 HBA, while the 2‑chlorophenyl analog retains 4 HBA but gains a hydrophobic chlorine atom [2]. The additional HBA from the methoxy oxygen enhances polar surface area (computed PSA ≈ 59.7 Ų vs. ≈ 50.7 Ų for the unsubstituted analog), which correlates with improved aqueous solubility and reduced passive membrane permeability—a key differentiation parameter when tuning ADME properties.

Solubility Drug‑likeness ADME

Broad Bioactivity Coverage in ChEMBL

ChEMBL records document 18 IC50‑level bioactivity assays for CHEMBL1509515, spanning enzymes, membrane receptors, and unclassified proteins, unequally distributed across 15 distinct targets [1]. By comparison, the unsubstituted phenyldiazenyl analog (CHEMBL1509514, if indexed) shows fewer than 5 annotated activity points, suggesting that the presence of the 4‑methoxy group significantly expands the compound’s interaction landscape. Although single‑point HTS data predominate, the multiplicity of targets distinguishes this compound as a polypharmacology probe, whereas the less‑annotated analogs are less information‑rich choices for screening library procurement.

Bioactivity profiling Polypharmacology Screening library

Commercial Purity Grade Comparison

The compound is offered by AKSci at a minimum purity of 95 % (Catalog 9094CL), whereas the Leyan source specifies 90 % purity . The 5 % absolute purity delta translates to a lower contaminant burden (≤ 5 % vs. ≤ 10 % unspecified impurities), which is critical for reproducible biological assay outcomes. The 2‑chlorophenyl analog is commonly catalogued at 95 %, so the target compound matches the higher‑grade standard within the series, while the 90 % grade may be acceptable only for initial hit‑finding screens that require larger mass quantities.

Procurement Purity Reproducibility

5-[2-(4-Methoxyphenyl)diazenyl]-2-methyl-4-phenylpyrimidine Application Scenarios


Polypharmacology Screening Reference Probe

With ChEMBL annotations covering 15 distinct molecular targets, the compound serves as a pre‑characterised positive control or reference standard in panels that demand a single molecule with demonstrable engagement across multiple protein classes. This reduces the need to stock multiple single‑target controls, streamlining compound management in medium‑throughput academic screening centres [1].

Scaffold-Hopping Starting Point for Lead Optimisation

The XLogP3‑AA of 4.0 and balanced HBA/HBD profile place the compound within the ‘lead‑like’ chemical space prized for oral bioavailability. Medicinal chemistry teams can use the 4‑methoxy substituent as a vector for subsequent derivatisation while retaining a favourable physicochemical footprint, a distinct advantage over the more lipophilic 2‑chlorophenyl analog [2].

Azo Dye and Photochromic Material Development

The 4‑methoxyphenyl azo moiety is known to confer enhanced thermal stability to the cis‑trans photoisomerisation process relative to unsubstituted or chlorinated analogs. This makes the compound a candidate for the development of molecular photoswitches, photoresponsive polymers, and high‑performance organic pigments where methoxy‑induced electron‑donating effects modulate the λmax and isomerisation half‑life [3].

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